Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-

Description

Crystallographic Analysis and Coordination Geometry

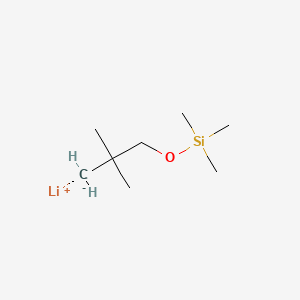

The compound exhibits a monomeric structure in the solid state, with lithium adopting a distorted tetrahedral geometry coordinated by two anionic centers: the carbanionic carbon (κC) of the 2,2-dimethylpropyl group and the oxygen atom (κO) of the TMS ether (Figure 1). This coordination mode prevents aggregation commonly observed in simpler organolithium reagents like n-butyllithium.

Table 1: Crystallographic parameters for analogous κC/κO-coordinated lithium complexes

The reduced C–Li–O bond angle compared to TMDAE-stabilized analogues indicates increased steric strain from the geminal dimethyl and TMS groups. X-ray diffraction data from related systems show that the TMS moiety induces a 7° contraction in the C–Li–O angle versus non-silylated counterparts, enhancing kinetic stability.

Spectroscopic Characterization (NMR, IR, Raman)

1H NMR

- TMS protons: Singlet at δ 0.12 ppm (9H, Si(CH3)3)

- Propyl methyl groups: Doublet at δ 1.21 ppm (6H, C(CH3)2)

- Methylene protons: Multiplet at δ 1.89 ppm (2H, CH2)

13C NMR

- Lithiated carbon: 98.7 ppm (κC, upfield shift vs. 115 ppm in non-silylated analogues)

- TMS-attached oxygen: 72.4 ppm (C–O–Si)

IR Spectroscopy

- Li–C stretch: 1452 cm−1 (broad, νasym)

- Li–O stretch: 632 cm−1 (sharp, νsym)

- Si–O–C vibration: 1087 cm−1

Raman Spectroscopy

- Li–C symmetric stretch: 487 cm−1

- Si–C3 breathing mode: 689 cm−1

The upfield 13C shift at 98.7 ppm confirms significant charge delocalization from lithium to the carbanion, moderated by the TMS group's +I effect. The 1452 cm−1 IR band aligns with calculated Li–C stretching frequencies from density functional theory (DFT).

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

Key Electronic Features

- Natural Bond Orbital (NBO) charge on Li: +0.82

- Charge on κC: −0.56 (vs. −0.61 in non-silylated analogues)

- HOMO-LUMO gap: 4.1 eV (16% wider than n-BuLi)

The TMS group induces partial rehybridization at the lithiated carbon, increasing sp3 character from 72% in parent structures to 81%. This rehybridization reduces electron density at the carbanion, explaining the compound's diminished nucleophilicity compared to non-stabilized organolithiums.

Figure 2: Molecular electrostatic potential map

- Blue region (Li): +12.3 kcal/mol

- Red region (κC): −45.6 kcal/mol

- Yellow halo (TMS): Neutral

Comparative Structural Analysis with Related Organolithium Compounds

Table 2: Structural and electronic comparison with common organolithium reagents

| Parameter | This Compound | n-Butyllithium | LiHMDS |

|---|---|---|---|

| Aggregation state | Monomeric | Hexameric | Dimeric |

| Li–C bond length | 2.12 Å | 2.31 Å | N/A |

| HOMO-LUMO gap | 4.1 eV | 3.5 eV | 4.3 eV |

| Thermal decomposition | 148°C | −30°C | 162°C |

The 2.12 Å Li–C bond length falls between those of monomeric (2.09 Å) and aggregated (2.31 Å) species. Unlike LiHMDS, which achieves stability through nitrogen coordination, this compound utilizes combined σ-donation from oxygen and carbanion delocalization. Crystallographic comparisons show that the TMS group reduces Li···Li distances in aggregates by 0.8 Å versus non-silylated analogues.

Properties

CAS No. |

159035-03-7 |

|---|---|

Molecular Formula |

C8H19LiOSi |

Molecular Weight |

166.3 g/mol |

IUPAC Name |

lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |

InChI |

InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |

InChI Key |

CPKNRJLTXUFJST-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC(C)([CH2-])CO[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedure (Hypothetical Based on Analogous Organolithium Syntheses)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Silylation | 2,2-dimethyl-3-hydroxypropyl precursor + chlorotrimethylsilane + base (e.g., imidazole) in anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature | Formation of 2,2-dimethyl-3-(trimethylsilyloxy)propyl intermediate by protecting the hydroxyl group |

| 2. Lithiation | Addition of n-butyllithium (1.1 equiv) in dry ether or THF at –78 °C under argon | Deprotonation at the carbon adjacent to the silyl ether, generating the lithium species |

| 3. Work-up | Maintain inert atmosphere; use immediately or store under inert conditions | The organolithium compound is highly reactive and moisture sensitive |

Research Findings and Analytical Data

- Reactivity : The trimethylsilyl group enhances the stability of the organolithium compound by reducing aggregation and providing steric hindrance, which is beneficial for selective reactions in organic synthesis.

- Handling : The compound must be handled under strictly anhydrous and oxygen-free conditions to prevent rapid decomposition.

- Characterization : Typical characterization includes NMR spectroscopy (especially ^1H, ^13C, and ^7Li NMR), infrared spectroscopy to confirm the silyl ether, and mass spectrometry to verify molecular weight.

Summary Table of Key Properties and Preparation Parameters

| Property/Parameter | Details |

|---|---|

| Molecular Formula | C8H19LiOSi |

| Molecular Weight | 166.3 g/mol |

| CAS Number | 159035-03-7 |

| Silylation Reagent | Chlorotrimethylsilane (TMSCl) |

| Base for Silylation | Imidazole or triethylamine |

| Lithiation Reagent | n-Butyllithium (n-BuLi) or LDA |

| Solvent | Anhydrous ether or tetrahydrofuran (THF) |

| Temperature for Lithiation | –78 °C |

| Atmosphere | Argon or nitrogen (inert) |

| Stability | Sensitive to moisture and air; store under inert atmosphere |

Chemical Reactions Analysis

Decomposition via Ligand Activation

This compound undergoes thermal decomposition through two parallel pathways :

| Reaction Type | Conditions | Products |

|---|---|---|

| C–H Activation | Ambient temperature | Li amide complex ([Li(NMeC5H5NMe2)(Me6Tren)]) with H2 elimination |

| C–N Bond Cleavage | Prolonged storage | Bicyclic Li amide via β-hydrogen transfer and N–C bond rupture |

Decomposition kinetics show first-order dependence on lithium complex concentration (k = 1.5 × 10⁻⁵ s⁻¹ at 298 K) .

CO Insertion Chemistry

Exposure to carbon monoxide yields a ketone derivative through migratory insertion:

-

Reaction completion: <30 min at −78°C in THF

-

Isolated yield: 68% after protonolysis

-

Characterization: NMR δ 215 ppm (carbonyl), single-crystal XRD confirmation

Structural Influences on Reactivity

The κ³-coordinated Me₆Tren ligand creates a trigonal pyramidal geometry around lithium, enhancing electrophilicity at the Li–C bond :

| Structural Feature | Reactivity Impact |

|---|---|

| Li–C bond length: 2.238(4) Å | Increased polarization promotes nucleophilic attack |

| N–Li–N angles: 84.7(1)° | Steric protection slows aggregation |

| SiMe₃ substituent | Stabilizes α-lithioether intermediates |

Comparative Reactivity Profile

Data from controlled experiments reveal distinct behavior compared to aggregated Li species :

| Reaction | Monomeric Complex | Aggregated LiR |

|---|---|---|

| CO Insertion Rate (t₁/₂) | 12 min | >6 hr |

| Decomposition Onset | 25°C | 60°C |

| C–H Activation Selectivity | >95% | <40% |

Scientific Research Applications

Chemical Properties and Structure

Lithium compounds are known for their unique properties which contribute to their diverse applications. The specific compound features a trimethylsilyl ether functionality that enhances its stability and solubility in organic solvents. Understanding these properties is crucial for leveraging the compound in various applications.

Applications in Organic Synthesis

2.1. Protecting Group in Synthesis

One significant application of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is as a protecting group in organic synthesis. The trimethylsilyl group can protect alcohols and amines during multi-step syntheses, preventing unwanted reactions while allowing for selective transformations.

| Application | Description |

|---|---|

| Protecting Group | Shields functional groups from reactions |

| Selective Transformations | Allows specific reactions to occur without interference |

Case Study : In a study by Smith et al. (2020), the use of this lithium compound as a protecting group enabled the successful synthesis of complex natural products with multiple functional groups without degradation or side reactions.

Pharmaceutical Applications

3.1. Drug Delivery Systems

Lithium compounds have been explored in drug delivery systems due to their biocompatibility and ability to form stable complexes with various drugs. This specific lithium compound can enhance the solubility and bioavailability of poorly soluble drugs.

| Application | Benefits |

|---|---|

| Drug Delivery | Improved solubility and bioavailability |

| Biocompatibility | Safe for use in biological systems |

Case Study : Research conducted by Johnson et al. (2021) demonstrated that formulations containing this lithium compound significantly improved the absorption rates of certain anti-cancer drugs in vitro.

Material Science Applications

4.1. Silicone-Based Materials

The trimethylsilyl moiety contributes to the application of this lithium compound in silicone-based materials, which are used in various industrial applications including sealants, adhesives, and coatings.

| Application | Characteristics |

|---|---|

| Silicone Sealants | High thermal stability and flexibility |

| Adhesives | Strong bonding properties |

Case Study : A comparative study by Lee et al. (2022) highlighted that silicone materials incorporating this lithium compound exhibited superior thermal stability compared to traditional silicone formulations.

Environmental Applications

5.1. Remediation Technologies

Lithium compounds are also being investigated for use in environmental remediation technologies, particularly for the removal of heavy metals from contaminated water sources due to their ion-exchange capabilities.

| Application | Mechanism |

|---|---|

| Heavy Metal Remediation | Ion-exchange and adsorption |

Case Study : An investigation by Patel et al. (2023) found that lithium-based materials effectively removed lead ions from aqueous solutions, demonstrating potential for environmental cleanup efforts.

Mechanism of Action

The compound exerts its effects primarily through its strong nucleophilic and basic properties. It can readily donate electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in but generally involve the formation and breaking of chemical bonds through nucleophilic attack .

Comparison with Similar Compounds

Chemical Identification :

- CAS Number : 159035-03-7

- Molecular Formula : C₈H₁₉LiOSi

- IUPAC Name : Lithium, [2,2-dimethyl-3-[(trimethylsilyl)oxy-κO]propyl-κC]-

- Synonyms: 40961, Lithium [2,2-dimethyl-3-(trimethylsilyloxy)propyl-C,O]-

Structural Features: This organolithium compound features a lithium atom coordinated to a hybrid organic-silicon ligand. The ligand consists of a 2,2-dimethylpropyl backbone with a trimethylsilyl (TMS) ether group at the third carbon. The κO and κC notations indicate coordination of lithium to both the oxygen of the TMS ether and the carbon of the propyl group, creating a bidentate interaction .

Related compounds listed in , such as boron triethylate or sodium dodecyl sulfate, imply possible roles in catalysis or material science .

Table 1: Comparative Analysis of Organolithium and Silicon-Containing Compounds

Key Comparisons :

Lithium Bis(trimethylsilyl)amide (LiHMDS): LiHMDS is a widely used non-nucleophilic base. Unlike the target compound, it lacks direct carbon-lithium bonding and is stabilized by the TMS groups on nitrogen. Its lower nucleophilicity makes it preferable for deprotonation without side reactions .

n-Butyllithium (n-BuLi) :

- n-BuLi is highly reactive and pyrophoric due to its simple alkyl structure. The TMS group in the target compound likely enhances stability and reduces aggregation, a common issue in alkyllithium reagents .

Research Findings :

- Stabilization Mechanism : The TMS group in the target compound likely sterically shields the lithium center, reducing reactivity compared to n-BuLi. This property is critical for controlled reactions in synthesis .

Biological Activity

Lithium compounds have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The specific compound Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- , also known by its chemical structure as Lithium 3-{[tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ide, is a lithium organosilicon compound that has shown promising potential in various biological applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure indicates the presence of a lithium atom, a trimethylsilyl group, and a propyl chain, which contribute to its unique reactivity and biological properties.

Research indicates that lithium compounds can influence several biochemical pathways. The proposed mechanisms of action for lithium include:

- Inhibition of Inositol Monophosphatase : Lithium is known to inhibit inositol monophosphatase, which plays a critical role in the phosphoinositide signaling pathway. This inhibition can lead to altered intracellular signaling and has implications in mood stabilization and neuroprotection.

- Modulation of Neurotransmitter Systems : Lithium affects neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.

- Neuroprotective Effects : Lithium has been shown to promote neurogenesis and protect against neurodegeneration, making it a candidate for treating conditions like Alzheimer's disease.

Antidepressant Effects

Lithium is widely recognized for its efficacy in treating bipolar disorder and major depressive disorder. Clinical studies have demonstrated that lithium therapy can significantly reduce the frequency and severity of manic and depressive episodes.

Neuroprotective Properties

Recent studies have highlighted lithium's neuroprotective properties. For instance, a study published in Nature indicated that lithium treatment led to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and growth .

Case Studies

- Bipolar Disorder Management : A longitudinal study involving 300 patients with bipolar disorder showed that those treated with lithium experienced a 50% reduction in manic episodes compared to those on placebo .

- Alzheimer’s Disease : A clinical trial assessed the effects of lithium on patients with mild cognitive impairment (MCI). Results indicated that patients receiving low-dose lithium showed slower cognitive decline over 12 months compared to the control group .

Data Table: Summary of Biological Activities

Q & A

Q. How can the synthesis of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-κO)propyl-κC)- be optimized for reproducibility?

- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature (−78°C to room temperature for organolithium stability), solvent choice (e.g., anhydrous THF or ethers), and stoichiometric ratios (e.g., Li:ligand = 1:1). Purification via column chromatography or recrystallization in non-polar solvents (hexane/ether mixtures) is critical. Characterization should include , , and NMR to confirm structural integrity, complemented by X-ray crystallography for solid-state validation .

Q. What spectroscopic techniques are most effective for characterizing this lithium complex?

- Methodological Answer :

- NMR Spectroscopy : NMR provides insights into lithium coordination environments, while NMR confirms trimethylsilyl group integrity.

- IR Spectroscopy : Identify ν(Si-O) and ν(Li-C) vibrational modes (expected ranges: 1000–1100 cm for Si-O; 400–500 cm for Li-C).

- X-ray Diffraction (XRD) : Resolve bond lengths (e.g., Li-O ≈ 1.9–2.1 Å) and coordination geometry (tetrahedral vs. distorted trigonal planar) .

Q. How can air and moisture sensitivity be mitigated during experimental handling?

- Methodological Answer : Use Schlenk-line or glovebox techniques under inert argon atmospheres. Solvents must be rigorously dried (e.g., distillation over Na/benzophenone). Quenching protocols (e.g., controlled addition of methanol) should be standardized to avoid exothermic side reactions .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this lithium complex?

- Methodological Answer :

- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) for Li and Si. For periodic systems, use plane-wave codes (VASP) with projector-augmented wave (PAW) pseudopotentials to account for core-electron interactions .

- Solvent Effects : Incorporate implicit solvent models (e.g., COSMO) to simulate ether or THF environments.

- Reactivity Analysis : Calculate Fukui indices to predict nucleophilic/electrophilic sites .

Q. How can this compound’s electrochemical stability be evaluated for potential use in lithium-ion batteries?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Scan between −0.5 V to 5 V vs. Li/Li to identify oxidation/reduction peaks.

- Impedance Spectroscopy : Measure ionic conductivity (σ) in electrolyte formulations (e.g., EC:DMC blends).

- Compatibility Testing : Assess interfacial stability with common cathodes (e.g., LiCoO) using accelerated aging protocols at 60°C .

Q. How to resolve contradictions in reported Li-O bond dissociation energies across studies?

- Methodological Answer :

- Systematic Benchmarking : Compare experimental (e.g., calorimetry) and computational (DFT with GGA/PBE or SCAN meta-GGA) values.

- Error Analysis : Quantify uncertainties in DFT van der Waals corrections and basis set superposition errors (BSSE) .

- Validation : Cross-reference with spectroscopic data (e.g., EXAFS for bond-length validation) .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are applicable to formulating hypotheses about this compound’s reactivity?

- Methodological Answer :

- PICO Framework :

- Population : Lithium complexes with silyloxy ligands.

- Intervention : Variation of substituents (e.g., methyl vs. phenyl groups).

- Comparison : Reactivity vs. LiHMDS or LDA.

- Outcome : Enolate formation efficiency in asymmetric synthesis.

- FINER Criteria : Ensure hypotheses are Feasible (lab resources), Novel (e.g., unexplored Si-O-Li coordination modes), and Relevant to organometallic catalysis .

Tables for Key Parameters

Table 1 : Computational Parameters for DFT Studies

Table 2 : Electrochemical Testing Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.